molecular formula C23H44O3SiSn B14203212 Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane CAS No. 849551-40-2

Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane

Cat. No.: B14203212
CAS No.: 849551-40-2
M. Wt: 515.4 g/mol
InChI Key: ISPRSNNAXVAIOJ-UHFFFAOYSA-N
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Description

Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is an organosilicon compound that features a trimethoxysilane group attached to a phenyl ring, which is further substituted with a tributylstannyl ethyl group. This compound is of interest due to its unique combination of silicon and tin functionalities, making it valuable in various chemical applications, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane typically involves the reaction of 4-(2-bromoethyl)phenyltrimethoxysilane with tributyltin hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed stannylation, where the bromo group is replaced by the tributylstannyl group. The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as distillation or chromatography to isolate the desired product.

    Quality control: measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The tin moiety can be oxidized to form tin oxides or other organotin compounds.

    Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols and eventually siloxanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products

    Substitution: Compounds with different functional groups replacing the tributylstannyl group.

    Oxidation: Organotin oxides or other oxidized tin species.

    Hydrolysis: Silanols and siloxanes.

Scientific Research Applications

Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon and organotin compounds. It is also employed in cross-coupling reactions and as a reagent in organic transformations.

    Biology: Investigated for its potential use in bioconjugation and as a labeling agent due to its unique tin and silicon functionalities.

    Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable siloxane bonds.

Mechanism of Action

The mechanism of action of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. The trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks, while the tributylstannyl group can engage in substitution and oxidation reactions. These properties make it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxyphenylsilane: Lacks the tributylstannyl group, making it less versatile in certain reactions.

    Trimethoxy(2-phenylethyl)silane: Similar structure but without the tin functionality.

    Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and solubility.

Uniqueness

Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is unique due to the combination of silicon and tin functionalities, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring both silicon and tin chemistry.

Properties

CAS No.

849551-40-2

Molecular Formula

C23H44O3SiSn

Molecular Weight

515.4 g/mol

IUPAC Name

trimethoxy-[4-(2-tributylstannylethyl)phenyl]silane

InChI

InChI=1S/C11H17O3Si.3C4H9.Sn/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4;3*1-3-4-2;/h6-9H,1,5H2,2-4H3;3*1,3-4H2,2H3;

InChI Key

ISPRSNNAXVAIOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC1=CC=C(C=C1)[Si](OC)(OC)OC

Origin of Product

United States

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